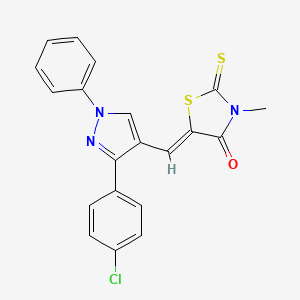

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS2/c1-23-19(25)17(27-20(23)26)11-14-12-24(16-5-3-2-4-6-16)22-18(14)13-7-9-15(21)10-8-13/h2-12H,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDDMNCOLZMMQG-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623936-02-7 | |

| Record name | (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one typically involves the condensation of 3-methyl-2-thioxothiazolidin-4-one with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound typically involves Knoevenagel condensation as a critical step, integrating pyrazole and thiazolidinone moieties.

Key Reaction: Knoevenagel Condensation

-

Mechanism : The reaction involves the condensation of a pyrazole-4-carbaldehyde (e.g., 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with a thiazolidin-4-one derivative (e.g., ethyl/methyl 2-(2,4-dioxothiazolidin-3-yl)acetate) in the presence of a base catalyst (e.g., piperidine) in alcohol .

-

Reagents :

-

Outcome : The reaction forms a (Z)-configured methylene bridge between the pyrazole and thiazolidinone rings, influenced by steric and electronic factors .

Alternative Routes for Thiazolidinone Core

While the Knoevenagel reaction is central to forming the methylene linkage, the thiazolidinone core may be synthesized via:

-

Route 4 (Prasad et al.): Reaction of aniline, benzaldehyde, and thioglycolic acid in polypropylene glycol (PPG) at 110°C .

-

Route 6 (Taherkhorsand et al.): Reaction of pyrazole carbaldehyde, anilines, and thioglycolic acid using DSDABCOC as a catalyst .

-

Route 8 (Unsal-Tan et al.): Condensation of phenylhydrazine, benzaldehyde, and mercaptoacetic acid under reflux .

Reaction Mechanisms and Factors

-

Stereochemical Control : The (Z)-configuration arises from the steric and electronic effects during condensation, favoring the same-side arrangement of substituents .

-

Catalyst Influence : Piperidine or DSDABCOC accelerates the reaction by deprotonating intermediates, enabling nucleophilic attack .

-

Solvent Effects : Alcohol solvents (e.g., ethanol) enhance reaction efficiency, while PPG improves yields in thiazolidinone synthesis .

Structural and Chemical Stability

The compound’s stability and reactivity are influenced by its heterocyclic rings and substituents:

-

Pyrazole Ring : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability and alter reactivity .

-

Thioxothiazolidinone Core : The sulfur atom and carbonyl group facilitate nucleophilic substitution or electrophilic addition .

-

(Z)-Methylene Bridge : Contributes to rigidity and directs molecular interactions in biological systems .

Characterization and Validation

Spectroscopic and computational methods are used to confirm the structure:

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

1. Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, as anticancer agents. Research indicates that these derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds similar to (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one have shown effectiveness against lung carcinoma and leukemia cell lines, demonstrating IC50 values in the low micromolar range .

2. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported that derivatives containing the pyrazole and thiazolidinone moieties possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

Thiazolidinones have also been recognized for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

4. Antidiabetic Potential

There is emerging evidence that thiazolidinone derivatives can enhance insulin sensitivity and exhibit antidiabetic effects. This is particularly relevant given the rising prevalence of diabetes worldwide. The mechanism often involves modulation of glucose metabolism and lipid profiles .

Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions including cyclocondensation and functional group transformations. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, facilitating the production of this compound and its analogs .

Case Studies

Several case studies illustrate the application of this compound in research:

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of thiazolidinone derivatives on A549 lung cancer cells. The results indicated that certain derivatives displayed potent antiproliferative activity with IC50 values as low as 0.041 µM, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on various synthesized thiazolidinones showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of these compounds as potential new antibiotics .

Mechanism of Action

The biological activity of (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, its anticancer activity may be due to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are best understood in comparison to related derivatives. Below is an analysis of key analogs, focusing on substituent effects, synthesis methods, and theoretical properties.

Substituent Variations and Electronic Effects

Compound from : Structure: (4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Key Differences: Replaces the thiazolidinone core with a pyrazolone ring and introduces a thiomethylphenyl group. The hydroxy group at position 5 increases polarity, likely enhancing solubility but reducing lipophilicity compared to the target compound. Synthesis: Adapted from Dorofeeva et al., involving condensation reactions under acidic conditions .

Compound from : Structure: (5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one. Key Differences: Substitutes the 4-chlorophenyl group with a 4-isopropoxyphenyl group and replaces the methyl group with a 4-methoxybenzyl moiety. The methoxybenzyl group increases molecular weight (MW = 529.06 g/mol vs. 437.91 g/mol for the target compound) and may enhance π-π stacking interactions .

Compound from : Structure: (5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. Key Differences: Features a (4-chlorobenzyl)oxy group on the pyrazole ring and a phenylethyl substituent on the thiazolidinone. The additional chlorobenzyloxy group introduces a second chlorine atom, amplifying electron-withdrawing effects, while the phenylethyl chain enhances hydrophobicity (logP ≈ 6.2 vs. 4.8 for the target compound) .

Compound from : Structure: (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. Key Differences: Contains a 4-ethoxy-2-methylphenyl group on the pyrazole and an isopropyl substituent on the thiazolidinone.

Structural and Computational Insights

- Crystallography and Software: Tools like SHELXL () and WinGX () enable precise determination of molecular configurations, confirming the (Z)-stereochemistry critical for activity. For example, the exocyclic double bond in the target compound adopts a planar geometry, minimizing steric clash between the pyrazole and thiazolidinone rings .

- Noncovalent Interactions: Analysis via Multiwfn () and related methods () reveals strong intramolecular hydrogen bonds between the thioxo group (C=S) and adjacent methylene protons, stabilizing the (Z)-configuration. Van der Waals interactions between the 4-chlorophenyl and phenyl groups further contribute to rigidity .

Biological Activity

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound, emphasizing its antibacterial and anticancer properties.

1. Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The core structure is derived from thiazolidinone, which is known for its versatility in drug development. The reaction often includes the condensation of 3-methyl-2-thioxothiazolidin-4-one with appropriate aldehydes, such as 4-chlorobenzaldehyde, to form the desired product.

2.1 Antibacterial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains. For instance, this compound was evaluated for its minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated potent activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to or lower than standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | Vancomycin | 0.25 |

| Pseudomonas aeruginosa | 2.0 | Ciprofloxacin | 1.0 |

The mechanism of action appears to involve the inhibition of bacterial biofilm formation and interference with cell wall synthesis, potentially targeting specific kinases involved in bacterial virulence and resistance .

2.2 Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7), liver cancer (HEPG2), and gastric cancer (NUGC). The compound exhibited significant cytotoxicity with IC50 values ranging from 60 nM to over 500 nM depending on the cell line tested .

| Cancer Cell Line | IC50 (nM) |

|---|---|

| HEPG2 | 399 |

| MCF7 | 580 |

| NUGC | 60 |

The observed cytotoxicity is believed to result from the compound's ability to induce apoptosis and inhibit cell proliferation through various molecular pathways, including the modulation of kinase activity and interference with cellular signaling cascades .

3. Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving patients with chronic bacterial infections demonstrated that treatment with thiazolidinone derivatives resulted in significant reductions in bacterial load compared to control groups receiving standard treatments .

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound led to a marked decrease in tumor size and metastasis compared to untreated controls, suggesting potential for further development as an anticancer agent .

4. Conclusion

This compound represents a promising scaffold for the development of new antibacterial and anticancer agents. Its diverse biological activities warrant further investigation into its mechanisms of action and potential therapeutic applications. Continued research may pave the way for novel treatments addressing critical health challenges posed by antibiotic resistance and cancer proliferation.

Q & A

Q. Basic Research Focus

- NMR/IR : Use - and -NMR to confirm the Z-configuration via coupling constants and chemical shifts of the exocyclic double bond. IR spectra validate the thioxo (C=S) and carbonyl (C=O) groups .

- X-ray Crystallography : Employ SHELXL for refinement, with data collected on a diffractometer (e.g., Bruker D8 Quest). Monoclinic space groups (e.g., ) are common, with unit cell parameters refined to <0.01 Å precision. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .

How can initial biological activity screening be designed for this compound?

Basic Research Focus

Screen for antimicrobial, antitumor, or enzyme inhibitory activity using:

- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Molecular docking to predict binding affinity to target proteins (e.g., EGFR, COX-2). Reference compounds (e.g., doxorubicin) and dose-response curves are essential for validation .

How should researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

Q. Advanced Research Focus

- Disordered Solvents : Use SQUEEZE in PLATON to model electron density from disordered solvent molecules. Validate with Hirshfeld surface analysis to ensure no critical interactions are omitted .

- Twinning : Apply TWINLAW in SHELXL to refine twin domains. High-resolution data (>0.8 Å) and careful examination of R values are necessary to avoid overfitting .

What computational methods can elucidate electronic properties and reactivity?

Q. Advanced Research Focus

- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Use electron localization function (ELF) to analyze bonding character .

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate computational models .

How can discrepancies in biological activity data across structural analogs be addressed?

Q. Advanced Research Focus

- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. thiophene) on bioactivity. Use ANOVA to statistically validate differences in IC or MIC values .

- Solubility/Permeability : Measure logP (shake-flask method) and PAMPA permeability to correlate lipophilicity with activity trends. Adjust formulation (e.g., DMSO/PBS) to mitigate false negatives .

What strategies are recommended for analyzing tautomerism and isomerism in solution vs. solid state?

Q. Advanced Research Focus

- Solid-State : X-ray diffraction unambiguously assigns the Z-configuration. Compare with -NMR in DMSO-d to detect solution-phase tautomers (e.g., enol-keto equilibrium) .

- Dynamic NMR : Perform variable-temperature NMR to observe coalescence of tautomeric signals. Calculate energy barriers (ΔG) using Eyring equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.